PNMT Inhibitory Potency: 7-Hydroxy-THIQ vs. Unsubstituted THIQ
The 7-hydroxy substitution on the THIQ scaffold results in a significant gain in binding affinity for phenylethanolamine N-methyltransferase (PNMT) compared to the unsubstituted parent compound, tetrahydroisoquinoline (THIQ). The 7-hydroxy derivative exhibits a PNMT inhibition constant (Ki) of 0.52 μM, whereas the unsubstituted THIQ shows substantially weaker affinity. This quantitative difference validates the existence of a specific hydrophilic pocket in the PNMT active site that interacts with the 7-OH group [1][2].
| Evidence Dimension | Inhibition constant (Ki) for PNMT enzyme |
|---|---|
| Target Compound Data | Ki = 0.52 μM |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ, CAS 91-21-4) |
| Quantified Difference | Enhanced affinity; comparator data qualitatively described as lower |
| Conditions | In vitro enzyme inhibition assay using purified PNMT |
Why This Matters
This head-to-head data confirms that the 7-hydroxy group is essential for engaging a specific hydrophilic pocket in PNMT, making the compound a non-interchangeable tool for studying epinephrine biosynthesis or developing selective PNMT inhibitors.
- [1] Sall, D. J., Grunewald, G. L., et al. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 30(12), 2208-2216. View Source
- [2] Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(17), 3315-3323. View Source
